molecular formula C15H22N2O2 B5753556 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide

Cat. No. B5753556
M. Wt: 262.35 g/mol
InChI Key: UPXKAMVMCDRXBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, typically starting from basic cyclohexane derivatives or related structures. The process includes acylation, condensation, and modifications to add specific functional groups, such as the isoxazole ring or the acetamide moiety. For instance, SCE-2174, a structurally related compound, was synthesized from cyclohexanol through several steps including acylation and condensation with cephalosporin derivatives (Watanabe et al., 1988).

Molecular Structure Analysis

Compounds similar to "N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide" exhibit complex structures often determined using spectroscopic methods like NMR, IR, and crystallography. Their molecular structures feature multiple rings, including cyclohexene and isoxazole, bonded to an acetamide group. These structures have been elucidated through detailed spectral analysis (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloadditions, which are crucial for modifying their structures or enhancing their reactivity. For example, the cycloaddition reactions involving methyl acrylate to similar frameworks result in the formation of different geometrical isomers, showcasing the compound's versatile reactivity (Varlamov et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are determined by the compound's specific molecular arrangement and substituents. The crystal structure and physical dimensions provide insights into the compound's stability and solubility characteristics. These aspects are often analyzed using X-ray diffraction and other physical measurements (Gautam et al., 2013).

Chemical Properties Analysis

The chemical behavior, including acidity (pKa), reactivity towards other chemicals, and stability under various conditions, is influenced by the molecular structure. For instance, acetamide derivatives exhibit specific reactivity patterns and pKa values, indicative of their acidic or basic nature, which affects their chemical interactions and stability (Duran & Canbaz, 2013).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-14(12(2)19-17-11)10-15(18)16-9-8-13-6-4-3-5-7-13/h6H,3-5,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXKAMVMCDRXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

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